molecular formula C21H24O5 B602808 Sequosempervirin D CAS No. 864719-19-7

Sequosempervirin D

Cat. No. B602808
CAS RN: 864719-19-7
InChI Key:
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Description

Sequosempervirin D is a natural product isolated from the heartwoods of Sequoia sempervirens . It is a type of compound known as lignans . The molecular formula of Sequosempervirin D is C21H24O5 .


Molecular Structure Analysis

Sequosempervirin D has a molecular weight of 356.42 g/mol . Its molecular structure consists of 21 carbon atoms, 24 hydrogen atoms, and 5 oxygen atoms .


Physical And Chemical Properties Analysis

Sequosempervirin D is a powder . It has a molecular weight of 356.42 g/mol and a molecular formula of C21H24O5 . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .

Scientific Research Applications

Organic Chemistry: Iron-Catalyzed Cross-Couplings

Sequosempervirin D: has potential applications in organic chemistry, particularly in iron-catalyzed cross-coupling reactions. These reactions are pivotal for creating complex molecules with high precision. The compound could be explored for its reactivity in multicomponent radical cascades, which are essential for synthesizing cyclic compounds and derivatives .

Medicine: 3D Genomics

In the medical field, Sequosempervirin D might be utilized in 3D genomics, which is crucial for understanding the spatial conformation of genomes and their regulation of gene expression. This application could lead to advancements in precision medicine, offering insights into gene transcription and the development of new therapeutic strategies .

Agriculture: Nanomaterials Interaction

Agricultural science could benefit from Sequosempervirin D through its interaction with nanomaterials. Research in this area focuses on the synthesis of nanodevices and their controlled release of active substances, which can significantly impact plant growth and protection .

Environmental Science: Nanosensors

In environmental science, Sequosempervirin D could be integral to the development of nanosensors. These sensors are designed for the detection of environmental analytes such as pesticides, metal ions, and toxic gases, contributing to the monitoring and improvement of environmental health .

Material Science: Quantum Computing

The field of material science might explore Sequosempervirin D for its properties relevant to quantum computing. Materials with unique quantum mechanical phenomena are sought after for their potential to revolutionize computing power and efficiency .

Biochemistry: Spiro-norlignan Synthesis

In biochemistry, Sequosempervirin D is associated with the synthesis of spiro-norlignans, a class of compounds that have various biological activities. The compound’s stereocontrolled synthesis could lead to the development of new drugs and biochemical tools .

Pharmacology: Drug Development

Pharmacologically, Sequosempervirin D could be investigated for its role in drug development. Its structural features might be beneficial in creating new pharmacophores, leading to the discovery of novel therapeutic agents with improved efficacy and safety profiles .

Safety and Hazards

Sequosempervirin D is not classified under physical, health, or environmental hazards . In case of contact with eyes or skin, it is recommended to flush with plenty of water . If ingested or inhaled, medical attention is required .

Mechanism of Action

Target of Action

Sequosempervirin D is a natural product isolated from the heartwood of Sequoia sempervirens The primary targets of Sequosempervirin D are not explicitly mentioned in the available literature

Mode of Action

It is known that sequosempervirin d is a norlignan , a class of compounds that have been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The specific interactions of Sequosempervirin D with its targets and the resulting changes are areas for future research.

Biochemical Pathways

It’s worth noting that a related compound, sequosempervirin b, has been found to have an inhibitory effect on cyclic amp phosphodiesterase

properties

IUPAC Name

4-[(E,1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-(4-hydroxyphenyl)prop-2-enyl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O5/c1-21(2)25-13-20(26-21)17(10-6-14-4-8-16(22)9-5-14)15-7-11-18(23)19(12-15)24-3/h4-12,17,20,22-23H,13H2,1-3H3/b10-6+/t17-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTSEQNPKRKIAA-IDGDSFQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C(C=CC2=CC=C(C=C2)O)C3=CC(=C(C=C3)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)[C@@H](/C=C/C2=CC=C(C=C2)O)C3=CC(=C(C=C3)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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